molecular formula C13H11ClN4O2S B2771268 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1208680-60-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2771268
CAS No.: 1208680-60-7
M. Wt: 322.77
InChI Key: HZHWLGUNYRAMSG-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a sophisticated small molecule building block incorporating both pyrazole and benzothiazole heterocyclic systems, designed for advanced oncology research and drug discovery. This compound is part of a class of molecules where the pyrazole nucleus is known for its diverse biological activities and the benzothiazole scaffold is recognized for its significant antitumor potential . Compounds featuring a hybrid pharmacophore of pyrazole and thiazole/benzothiazole have been identified as promising scaffolds for developing potent anticancer agents, with research indicating they can function as potential EGFR and HER-2 kinase inhibitors . The molecular framework is structurally related to other investigated compounds where similar cores have demonstrated robust and durable anti-tumor activity in preclinical models, making it a valuable candidate for exploring new therapeutic platforms . The presence of the 7-chloro-4-methoxybenzo[d]thiazol-2-yl moiety is a key feature associated with interaction with key biological targets in cancer cells . This reagent is intended for use in biochemical research, target validation, and as a key intermediate in the synthesis of more complex drug-like molecules for academic and pharmaceutical discovery programs. It is supplied as a high-purity material for research purposes only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-18-6-5-8(17-18)12(19)16-13-15-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHWLGUNYRAMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.

    Methoxylation: The 2-chlorobenzothiazole is then methoxylated using sodium methoxide in methanol to introduce the methoxy group at the 4-position.

    Pyrazole Formation: The methoxylated benzothiazole is reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring.

    Carboxamide Formation: Finally, the pyrazole derivative is treated with methyl isocyanate to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recr

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, identified by its CAS number 1215755-60-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of 413.9 g/mol. The compound features a benzothiazole moiety that contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer : Several studies have demonstrated the potential of pyrazole derivatives in inhibiting cancer cell proliferation.
  • Antimicrobial : These compounds have shown efficacy against various microbial strains.
  • Anti-inflammatory : Pyrazole derivatives are noted for their anti-inflammatory properties.

In Vitro Studies

In a study evaluating the anti-proliferative effects of pyrazole derivatives on various cancer cell lines (MIAPaCa-2, MCF 7, HeLa), the following IC₅₀ values were reported:

CompoundMIAPaCa-2 (μM)MCF 7 (μM)HeLa (μM)
This compound0.28 ± 0.030.13 ± 0.020.21 ± 0.04
Nocodazole (control)0.95 ± 0.0130.94 ± 0.020.81 ± 0.01

These results indicate that the compound exhibits significantly lower IC₅₀ values compared to the control, suggesting potent anti-cancer activity .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various strains of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Case Studies

In a specific case study involving mice models treated with various pyrazole derivatives, significant reductions in tumor size were observed when administered with this compound compared to untreated controls. The study reported an average tumor size reduction of approximately 51% , indicating strong in vivo anticancer efficacy .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole, including N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity and Mechanism of Action

A study investigated the cytotoxic effects of a novel pyrazole derivative on triple-negative breast cancer cells (MDA-MB-231). The compound demonstrated selective cytotoxicity, significantly affecting cancer cells while sparing non-cancerous cells. The mechanism of action involved:

  • Induction of apoptosis through phosphatidylserine externalization.
  • Activation of caspase pathways.
  • Disruption of microtubule organization leading to cell cycle arrest in G2/M phases .

Biochemical Interactions

The compound's structure allows for interactions with specific biological targets, making it a candidate for further research in drug development.

Table 1: Biochemical Activity Overview

Activity Description
Cytotoxicity Effective against various cancer cell lines
Apoptosis Induction Activates caspase pathways and disrupts cellular integrity
Microtubule Disruption Inhibits tubulin polymerization, affecting cell division

Therapeutic Applications

Beyond its anticancer properties, this compound may have broader therapeutic implications due to its structural characteristics.

Potential Uses:

  • Antimicrobial Activity: Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties, warranting further exploration in infectious disease management.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Future Directions and Research Needs

While the current findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its anticancer effects.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves amide bond formation between the benzo[d]thiazole and pyrazole moieties. Key steps include:

  • Activation of the carboxylic acid group (e.g., using EDCl/HOBt coupling agents) .
  • Reaction with amines under inert conditions, often in solvents like DMF or dichloromethane .
  • Purification via recrystallization or chromatography, monitored by TLC . Example: Chloroacetyl chloride is used in dioxane with triethylamine to form thiazole intermediates .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons; methoxy groups appear at δ ~3.8 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 369.40) verify molecular weight .
  • IR Spectroscopy : Amide C=O stretches at ~1650–1700 cm⁻¹ .

Q. What analytical techniques ensure compound purity?

  • TLC : Monitors reaction progress using silica plates and UV visualization .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .
  • Elemental Analysis : Confirms C, H, N content matches theoretical values .

Q. What biological targets are proposed for this compound?

Structural analogs target:

  • CDK7 : Inhibition observed in benzo[d]thiazole derivatives for cancer therapy .
  • Antimicrobial pathways : Thiazole-carboxamide hybrids show activity against MDR-TB and fungi .
  • Enzyme inhibition : Amide groups interact with catalytic sites, e.g., PFOR enzyme in anaerobic organisms .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 3–6%) be optimized?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., from 6% to 57% yields in similar compounds) .
  • Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilicity .
  • Catalyst screening : Use of NaH or K₂CO₃ improves coupling reactions .

Q. How to resolve contradictions in biological activity data?

  • Standardized assays : Replicate studies under consistent conditions (e.g., cell line type, incubation time) .
  • Purity reassessment : Use HPLC to rule out impurities affecting results .
  • Target validation : Compare activity across isoforms (e.g., CDK7 vs. CDK9) .

Q. What SAR strategies enhance bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (Cl, F) to improve binding to hydrophobic enzyme pockets .
  • Docking studies : Predict interactions using software (e.g., AutoDock) to prioritize derivatives .
  • Bioisosteric replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability .

Q. What challenges arise in mechanistic studies?

  • Target complexity : Multifunctional enzymes (e.g., CDK7) require co-crystallography for binding site elucidation .
  • Off-target effects : Use siRNA knockdown or CRISPR models to isolate primary targets .
  • Metabolic instability : Conduct microsomal assays to identify vulnerable moieties (e.g., ester hydrolysis) .

Q. How do electron-withdrawing groups (Cl, methoxy) influence reactivity?

  • Electronic effects : Chlorine increases electrophilicity, enhancing nucleophilic attack in amide formation .
  • Bioactivity : Methoxy groups improve solubility and π-stacking with aromatic residues in enzyme pockets .

Q. How can computational methods guide derivative design?

  • Molecular docking : Predict binding poses with CDK7’s ATP-binding pocket .
  • QSAR models : Corrogate substituent properties (logP, polar surface area) with IC₅₀ values .
  • DFT calculations : Optimize geometry for transition-state stabilization in enzyme inhibition .

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